N-allyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
N-allyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H16N4OS2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.07655349 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antitrypanosomal Activity
Several studies have reported on the synthesis and testing of thiadiazole derivatives, including compounds similar to N-allyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-3-ylmethyl)acetamide, for their antimicrobial activities. These compounds have shown variable activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, with some demonstrating notable efficacy (Mamolo et al., 2001). Additionally, novel 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones have been synthesized and showed promising antitrypanosomal activity, indicating their potential in treating trypanosomiasis (Lelyukh et al., 2023).
Insecticidal Activity
Research has also explored the insecticidal properties of thiadiazole derivatives. A study detailed the synthesis of various heterocycles incorporating a thiadiazole moiety, assessed for their insecticidal efficacy against the cotton leafworm Spodoptera littoralis. The research highlights the potential of these compounds in agricultural pest management (Fadda et al., 2017).
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, synthesis of pyridine linked various substituted thiazole hybrids showed promising anticancer activity against multiple cancer cell lines, including liver, laryngeal, prostate, and breast cancer (Alqahtani et al., 2020). Another study synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which demonstrated significant cytotoxic effects against breast cancer, showcasing the therapeutic potential of thiadiazole derivatives in oncology (Abu-Melha, 2021).
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-prop-2-enyl-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-3-7-18(9-12-5-4-6-15-8-12)13(19)10-20-14-17-16-11(2)21-14/h3-6,8H,1,7,9-10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLQYYTXRKGNDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N(CC=C)CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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